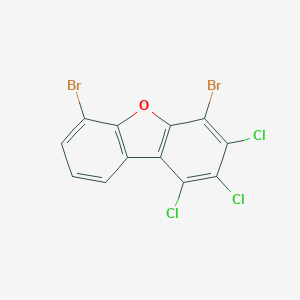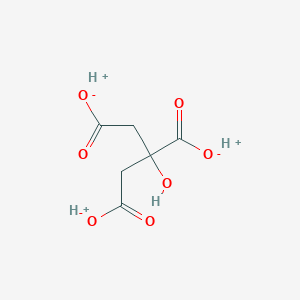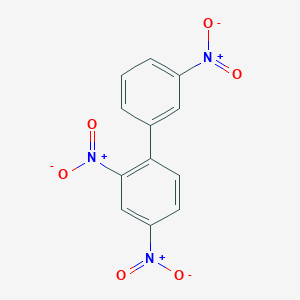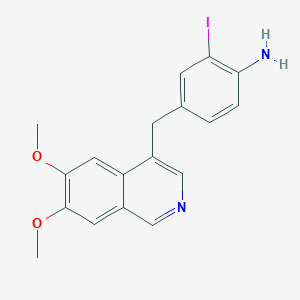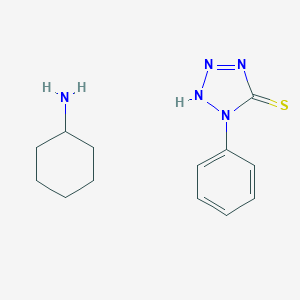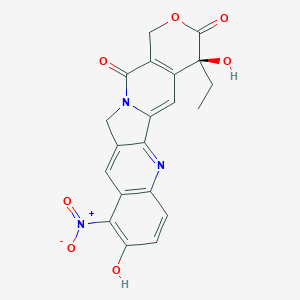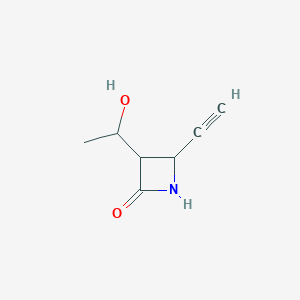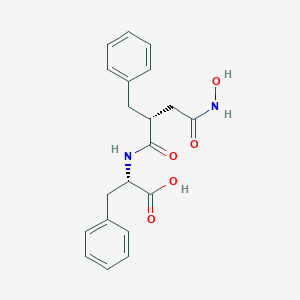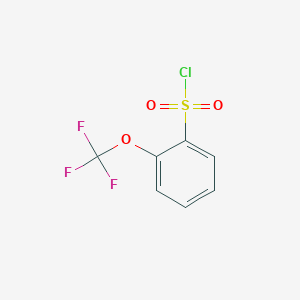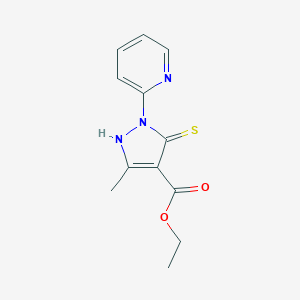
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester, also known as PD98059, is a synthetic compound that has been widely used as a research tool in the field of biochemistry and pharmacology. PD98059 is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth, differentiation, and survival.
Mécanisme D'action
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester acts as a competitive inhibitor of MEK1 and MEK2, which are the upstream kinases that activate the extracellular signal-regulated kinase (ERK) pathway. 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester binds to the ATP-binding site of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1 and ERK2. This, in turn, blocks the downstream signaling events that lead to the activation of various transcription factors and gene expression.
Effets Biochimiques Et Physiologiques
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune response. 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been used to study the role of the MAPK pathway in various disease states, including cancer, inflammation, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has several advantages as a research tool, including its high potency and selectivity for MEK1 and MEK2, its ability to block the downstream signaling events of the MAPK pathway, and its low toxicity in vitro. However, 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has some limitations, including its limited solubility in aqueous solutions, its instability in acidic conditions, and its potential off-target effects on other kinases.
Orientations Futures
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been an invaluable research tool in the study of the MAPK pathway and its role in various biological processes and disease states. However, there is still much to be learned about the complex signaling events that occur downstream of MEK1 and MEK2. Future research directions may include the development of new and more potent inhibitors of MEK1 and MEK2, the identification of novel downstream targets of the MAPK pathway, and the investigation of the role of the MAPK pathway in other physiological and pathological conditions.
Méthodes De Synthèse
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester can be synthesized by a multistep process involving the reaction of 3-methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine with ethyl 2-bromoacetate, followed by the reaction with thiourea to yield the key intermediate 5-mercapto-3-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. The final step involves the esterification of the carboxylic acid group with ethyl alcohol to give 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester in high yield and purity.
Applications De Recherche Scientifique
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been extensively used as a research tool to investigate the role of the MAPK pathway in various biological processes, including cell proliferation, differentiation, apoptosis, and oncogenesis. 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been shown to inhibit the activation of MAPK kinase (MEK), which is upstream of the MAPK pathway, and thus block the downstream signaling events that lead to the activation of various transcription factors and gene expression.
Propriétés
Numéro CAS |
104909-31-1 |
|---|---|
Nom du produit |
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester |
Formule moléculaire |
C12H13N3O2S |
Poids moléculaire |
263.32 g/mol |
Nom IUPAC |
ethyl 5-methyl-2-pyridin-2-yl-3-sulfanylidene-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H13N3O2S/c1-3-17-12(16)10-8(2)14-15(11(10)18)9-6-4-5-7-13-9/h4-7,14H,3H2,1-2H3 |
Clé InChI |
DIOQRHVMGAJNCP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NN(C1=S)C2=CC=CC=N2)C |
SMILES canonique |
CCOC(=O)C1=C(NN(C1=S)C2=CC=CC=N2)C |
Synonymes |
1H-PYRAZOLE-4-CARBOXYLIC ACID, 5-MERCAPTO-3-METHYL-1-(2-PYRIDINYL)-, ETHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
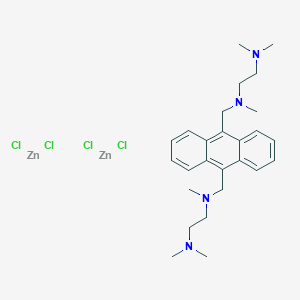
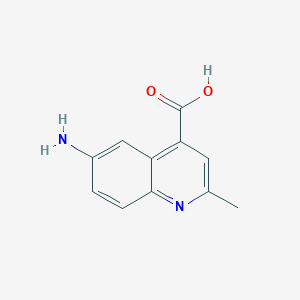
![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)
